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Characterization of Palbociclib Isethionate

Palbociclib Isethionate is one of the approved salt forms of the CDK4/6 inhibitor, known under the brand

name IBRANCE [1] [2]. The crystalline structure of one form, specifically Form B, has been determined

and provides a basis for its characterization [3].

Crystal Structure of Palbociclib Isethionate Form B [3] The following data was solved using synchrotron

X-ray powder diffraction and refined with density functional theory techniques.

Property Description / Value

Chemical
Formula

(C₂₄H₃₀N₇O₂)⁺(C₂H₅O₄S)⁻

Space Group P-1 (#2)

Unit Cell
Parameters

a = 8.71334(4) Å, b = 9.32119(6) Å, c = 17.73725(18) Å

Unit Cell Angles α = 80.0260(5)°, β = 82.3579(3)°, γ = 76.1561(1)°
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Property Description / Value

Unit Cell Volume
(V)

1371.282(4) Å³

Z
(Molecules/Unit
Cell)

2

Hydrogen
Bonding

Dominated by cation⋯anion and cation⋯cation bonds, forming layers. The

protonated pyrimidine nitrogen forms two strong bonds: one to the sulfonate group
and another to the hydroxyl group of the isethionate anion. The hydroxyl group of

the anion also acts as a donor to a ketone oxygen in the cation.

Other
Interactions

N–H⋯N hydrogen bonds link cations into dimers with a graph set R²₂(8).

Comparison with Other Solid-State Forms

Different solid-state forms of an Active Pharmaceutical Ingredient (API), including various salts and

polymorphs, can significantly impact its physicochemical properties, stability, and bioavailability [4]. The

following table summarizes key alternatives documented in patent literature.

Form / Salt Key Characteristics & Patent Claims

Palbociclib Free
Base (Form A & B)

Crystalline forms characterized by specific surface area (e.g., > 2 m²/g) [1].

Palbociclib
Dimesylate

Multiple novel crystalline forms (e.g., Forms E, F, G) have been identified. The

dimesylate salt is highlighted for its potential use in the preparation of high-purity
Palbociclib, particularly in reducing specific impurities like "Impurity A" [5] [4].

Other Salts A wide range of other salt forms have been claimed, including mono-mesylate,
hydrochloride, di-hydrochloride, phosphate, acetate, lactate, maleate, fumarate,

citrate, succinate, L-tartrate, glutarate, adipate, glycolate, and hippurate [2] [4].
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Form / Salt Key Characteristics & Patent Claims

Amorphous Form An amorphous form with a specific surface area of ≤ 2 m²/g is described, which
may offer improved solubility and bioavailability compared to crystalline forms [1].

Experimental Protocols for Characterization

The methodologies below are commonly employed for characterizing crystalline APIs, as referenced in the

search results.

1. X-Ray Powder Diffraction (XRPD)

Purpose: To identify the crystalline phase and polymorphic form of a solid sample.

Typical Protocol: The sample is lightly ground and placed on a zero-background sample holder.
Data is collected using a diffractometer with CuKα radiation (wavelength λ = 1.5418 Å). The XRPD

pattern is scanned over a 2θ range, for example, from 2° to 40°, and compared to a known reference
pattern for identification [2] [6].

2. Thermal Analysis (TGA & DSC)

Purpose: To study thermal stability, dehydration, desolvation, and melting behavior.

Thermogravimetric Analysis (TGA) Protocol: A small sample (e.g., 2-5 mg) is heated in a
controlled temperature program (e.g., from 25°C to 300°C at a rate of 10°C/min) under an inert gas

purge. The weight loss is monitored to identify solvent loss or decomposition [2].
Differential Scanning Calorimetry (DSC) Protocol: A similar sample size is heated in a sealed

pinhole pan under an inert atmosphere. The heat flow is measured to detect endothermic (melting) or
exothermic (crystallization) events [2].

3. Potentiometric Titration

Purpose: To determine the salt stoichiometry, such as confirming a 1:1 molar ratio for Palbociclib
Isethionate.

Typical Protocol: A known amount of the salt is dissolved in a suitable solvent (often a mixture of
water and an organic solvent like methanol). The solution is titrated with a standard acid or base while

monitoring the pH. The equivalence points in the titration curve are used to calculate the number of
moles of acid or base in the salt [4].
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The relationships between these key characterization techniques and the properties they evaluate can be

visualized as follows:

Characterization Method

Information Obtained

Impact on Development

XRPD

Crystal Structure & Polymorph

Thermal Analysis (TGA/DSC)

Thermal Stability & Purity

Potentiometric Titration

Salt Stoichiometry

Formulation Strategy Process Control Bioavailability

Click to download full resolution via product page

Formulation Considerations for Different Forms

The choice of solid-state form directly influences formulation design.

Enhancing Solubility: For forms with lower aqueous solubility, co-milling the API with at least one

hydrophilic excipient (e.g., lactose, starch, povidone) has been disclosed as a method to create
compositions with improved dissolution rates and increased bioavailability [7].

Solid Dosage Forms: Patent WO2018191950A1 describes a Palbociclib composition (which can be
a free base or a salt) co-milled with excipients, resulting in a formulation where over 85% of the drug

dissolves within 30 minutes at pH 1.2, simulating the stomach environment [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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